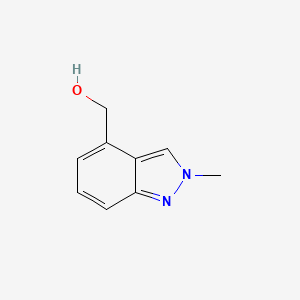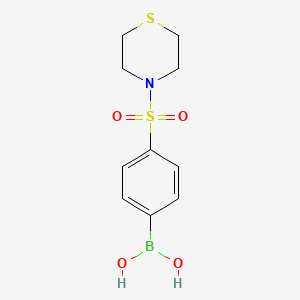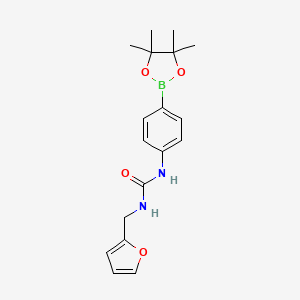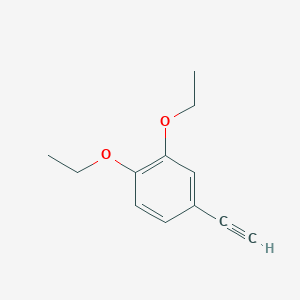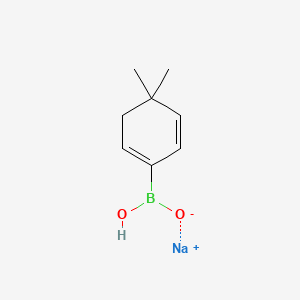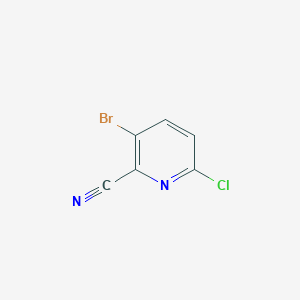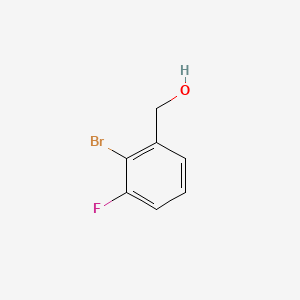
(2-Bromo-3-fluorophenyl)methanol
Vue d'ensemble
Description
(2-Bromo-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H6BrFO. It is a white solid at room temperature and is used in various chemical synthesis processes. The compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group.
Synthetic Routes and Reaction Conditions:
Borane Reduction Method: One common method involves the reduction of (2-Bromo-3-fluorophenyl)acetaldehyde using borane in tetrahydrofuran at 0-20°C.
Pyridinium Chlorochromate Oxidation: Another method involves the oxidation of this compound using pyridinium chlorochromate in dichloromethane at room temperature.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Borane in tetrahydrofuran at 0-20°C.
Substitution: Sodium hydride in N,N-dimethylformamide at room temperature.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(2-Bromo-3-fluorophenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromo-3-fluorophenyl)methanol depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
(2-Bromo-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
(2-Bromo-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(2-Bromo-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness:
- The presence of both bromine and fluorine atoms in (2-Bromo-3-fluorophenyl)methanol makes it unique compared to other similar compounds. This combination of halogens can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic applications .
Propriétés
IUPAC Name |
(2-bromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBANWTOEASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


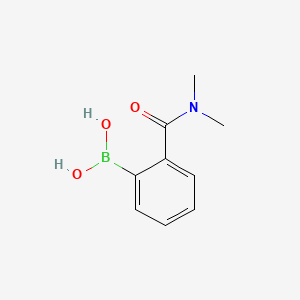
![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)
![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)

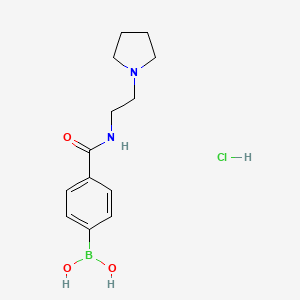
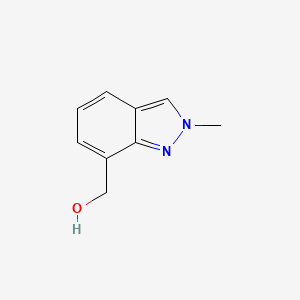
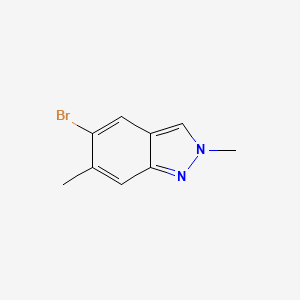
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
